Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-
Description
Chemical Identification and Nomenclature
Acetamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)- is a complex organic molecule with the systematic IUPAC name N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide. Its molecular formula is C~29~H~45~ClN~2~O~2~, yielding a molecular weight of 489.1 g/mol. The compound features a phenoxyacetamide backbone substituted with a pentadecyl chain at the meta-position and a 2,5-dimethylpyrrole group attached via an amide linkage. Key identifiers include the CAS Registry Number 117554-52-6 and the DSSTox Substance ID DTXSID90151818.
The structure combines a hydrophobic pentadecyl chain (C~15~H~31~) with a polar acetamide-pyrrole moiety, creating amphiphilic properties. The pyrrole ring’s methylation at the 2- and 5-positions enhances steric stability, while the phenoxy group’s chlorination at the para-position introduces electronic effects. These structural attributes are critical for its reactivity and potential interactions in biological systems.
Properties
CAS No. |
117554-50-4 |
|---|---|
Molecular Formula |
C29H46N2O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-(3-pentadecylphenoxy)acetamide |
InChI |
InChI=1S/C29H46N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-27-19-17-20-28(23-27)33-24-29(32)30-31-25(2)21-22-26(31)3/h17,19-23H,4-16,18,24H2,1-3H3,(H,30,32) |
InChI Key |
FOMXXYYRAAYBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN2C(=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Corrosion Inhibitors
- 2-(4-Allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide (): Substituents: 4-Allyl-2-methoxyphenoxy group. Activity: Demonstrated 85–92% corrosion inhibition efficiency for mild steel in 1.0 M HCl via adsorption, forming a protective film .
Herbicidal Acetamides
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): Substituents: Chloro, diethylphenyl, and methoxymethyl groups. Activity: Inhibits fatty acid elongation in weeds . Comparison: The absence of chloro and methoxymethyl groups in the target compound likely eliminates herbicidal activity, but the pyrrole moiety could introduce novel mechanisms.
Physicochemical Properties
| Compound | LogP* | Water Solubility | Key Substituents |
|---|---|---|---|
| Target Compound | ~9.5† | Low | 3-Pentadecylphenoxy, 2,5-dimethylpyrrole |
| 2-(4-Allyl-2-methoxyphenoxy) analog | ~3.8 | Moderate | Allyl, methoxy |
| WH7 | ~2.1 | High | Chloro, triazole |
| Alachlor | ~3.0 | Moderate | Chloro, methoxymethyl |
*Estimated using fragment-based methods. †Predicted via CLOGP.
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves two key steps:
- Formation of the acetamide linkage.
- Introduction of the pentadecylphenoxy group.
Step 1: Formation of the Acetamide Linkage
- React 2,5-dimethylpyrrole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
- The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride byproduct and drive the reaction forward.
Step 2: Introduction of the Pentadecylphenoxy Group
- The pentadecylphenoxy group can be introduced via:
- Nucleophilic Substitution: A phenolic compound (e.g., 3-pentadecylphenol) reacts with a suitable electrophile such as an alkyl halide or tosylate.
- Coupling Reactions: Use of reagents like sodium hydride to deprotonate the phenol, followed by coupling with an acetamide derivative.
Alternative Synthetic Methods
Method A: Direct Coupling
Reaction Conditions and Optimization
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) |
| Temperature | Room temperature to mild heating (25–80°C) |
| Catalyst/Base | Pyridine, triethylamine, or sodium hydride |
| Reaction Time | Several hours to overnight |
| Purification | Chromatography (e.g., silica gel column) |
Spectroscopic Confirmation
After synthesis, the product is typically confirmed through:
- NMR Spectroscopy: To verify chemical shifts corresponding to the pyrrole ring, acetamide group, and long alkyl chain.
- IR Spectroscopy: To identify characteristic functional groups such as amides and ethers.
Challenges in Synthesis
- Sensitivity to moisture and air during certain steps requires inert atmosphere conditions (e.g., nitrogen or argon).
- The long alkyl chain can introduce steric hindrance, potentially affecting reaction efficiency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acetamide Formation | 2,5-dimethylpyrrole + acetyl chloride | Base required; neutralizes HCl byproduct |
| Phenoxy Group Addition | 3-pentadecylphenol + alkyl halide | Nucleophilic substitution or coupling agents |
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